molecular formula C8H16N6 B1400089 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine CAS No. 1428139-59-6

3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1400089
CAS No.: 1428139-59-6
M. Wt: 196.25 g/mol
InChI Key: SAMZQBGUFKVIOK-UHFFFAOYSA-N
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Description

The compound “3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine” is a complex organic molecule that contains a triazole ring and a piperazine ring. The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The piperazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Potential Inhibitors of 15-Lipoxygenase

Asghari et al. (2016) synthesized derivatives of 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine and evaluated them as potential inhibitors of 15-lipoxygenase. The compounds showed promising inhibition, suggesting potential applications in treating conditions associated with this enzyme (Asghari et al., 2016).

Antimicrobial and Antilipase Activities

Başoğlu et al. (2013) explored the synthesis of compounds containing this compound and investigated their antimicrobial, antilipase, and antiurease activities. Some derivatives displayed good to moderate antimicrobial activity, suggesting their potential use in fighting infections (Başoğlu et al., 2013).

Anticancer Activities Against Prostate Cancer Cells

Demirci and Demirbas (2019) conducted a study on the anticancer activities of Mannich bases derived from this compound against prostate cancer cells. The study highlighted moderate cytotoxic activity of these compounds, indicating their potential in cancer treatment (Demirci & Demirbas, 2019).

Synthesis of Novel Compounds with Biological Activity

Prasad et al. (2021) synthesized a library of N-substituted pyrrolidine derivatives including this compound. These compounds have shown significant biological activities and can be used in the development of clinical drugs (Prasad et al., 2021).

Synthesis of Diverse Compounds for Medicinal Chemistry

Tan et al. (2017) reported on a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating the role of 1,2,4-triazole as a building block in medicinal and agricultural chemistry (Tan et al., 2017).

Future Directions

The future directions for the study of “3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine” could include further investigation into its synthesis, chemical properties, and potential applications. Given the wide range of biological and pharmaceutical activity of piperazine derivatives , this compound could have potential uses in these fields.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N6/c1-2-13-3-5-14(6-4-13)8-10-7(9)11-12-8/h2-6H2,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMZQBGUFKVIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216760
Record name 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-59-6
Record name 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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